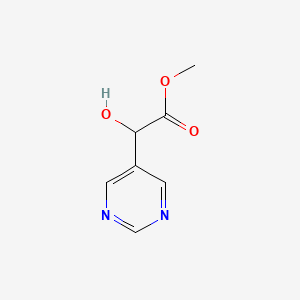

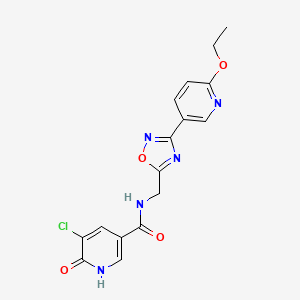

![molecular formula C11H15N3O5 B2997684 6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid CAS No. 858758-33-5](/img/structure/B2997684.png)

6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular and crystal structures of similar compounds have been determined by single crystal X-ray analysis . The molecular structure often includes intramolecular N–H···O and N–H···N hydrogen bonds . In the crystal structure, intermolecular C–H···O and O–H···O hydrogen bonds link the molecules into centrosymmetric dimers .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Scientific Research Applications

Hydrophobic and Flexible Structural Element : 6-aminohexanoic acid, a closely related compound, is recognized for its hydrophobic, flexible structure, playing a crucial role in chemical synthesis of modified peptides and the polyamide synthetic fibers industry. It is also used as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

DNA Sequencing Method : A derivative of 6-Amino-4-oxo-hexanoic acid has been developed for protection of hydroxyl groups in the context of DNA sequencing. This derivative, with a fluorescent probe attached, can be rapidly removed under mild conditions, indicating its potential use in DNA sequencing technologies (Rasolonjatovo & Sarfati, 1998).

Food and Organism Studies : The study of methylglyoxal, a highly reactive alpha-oxoaldehyde, reveals its formation in various enzymatic and nonenzymatic reactions, including those involving derivatives of 6-amino acids. It is significant in the context of diabetes and neurodegenerative diseases, as well as in food processing and storage (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis of Bioactive Compounds : The synthesis of compounds like 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones demonstrates the utility of pyrimidine derivatives in creating bioactive molecules with potential antimicrobial and mosquito larvicidal activities (Rajanarendar et al., 2010).

Corrosion Inhibition : Schiff's bases derived from lysine and aromatic aldehydes, including 2-amino-6-substituted hexanoic acids, have shown promise as corrosion inhibitors for mild steel. These compounds demonstrate high inhibition efficiency and adherence to Langmuir adsorption isotherms (Gupta, Verma, Quraishi, & Mukherjee, 2016).

properties

IUPAC Name |

6-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5/c15-8(16)4-2-1-3-5-12-6-7-9(17)13-11(19)14-10(7)18/h6H,1-5H2,(H,15,16)(H3,13,14,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOPLRLHGOONGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN=CC1=C(NC(=O)NC1=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

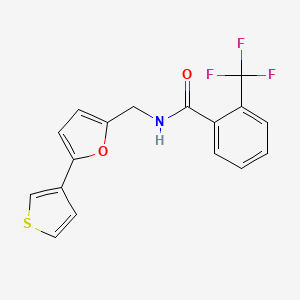

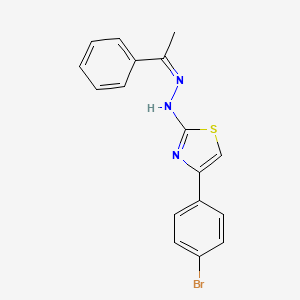

![(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2997601.png)

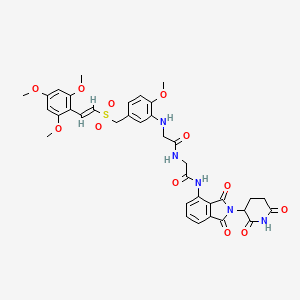

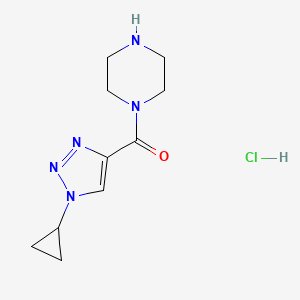

![2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide](/img/structure/B2997605.png)

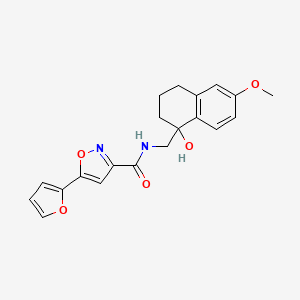

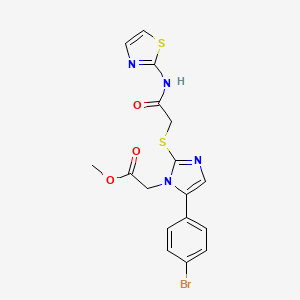

![7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2997607.png)

![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997611.png)

![2-(4-Nitrobenzenesulfonyl)-2-azaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B2997618.png)